

Spectroscopic and Spectrometric Analysis of 4-Methylcycloheptan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylcycloheptan-1-ol

Cat. No.: B15260595

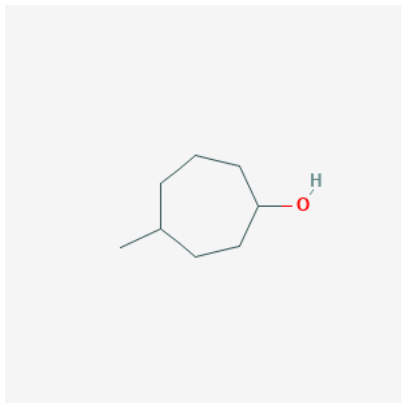
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the saturated secondary alcohol, **4-Methylcycloheptan-1-ol**. Due to the limited availability of experimentally derived spectra in public databases, this document combines available experimental data with predicted spectral characteristics to offer a comprehensive analytical profile. The guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Chemical Structure and Properties

IUPAC Name: **4-Methylcycloheptan-1-ol** Molecular Formula: $C_8H_{16}O$ Molecular Weight:



128.21 g/mol Structure:

Spectroscopic Data

A comprehensive analysis of **4-Methylcycloheptan-1-ol** requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

An experimental ^{13}C NMR spectrum for **4-Methylcycloheptan-1-ol** is available and provides valuable information about the carbon environments within the molecule.^[1]

Chemical Shift (ppm)	Predicted Assignment
71.5	C1 (CH-OH)
38.1	C2/C7 (CH ₂)
35.8	C4 (CH-CH ₃)
30.0	C3/C5 (CH ₂)
23.5	C6 (CH ₂)
22.8	C8 (-CH ₃)
Data obtained from a VARIAN HR-220 instrument. ^[1]	

While an experimental ^1H NMR spectrum is not readily available, a predicted spectrum can be inferred based on the structure of **4-Methylcycloheptan-1-ol**. The presence of cis and trans isomers would lead to a more complex spectrum than the simplified prediction below.

Chemical Shift (ppm)	Multiplicity	Integration	Predicted Assignment
~3.6	m	1H	H1 (CH-OH)
~1.8-1.2	m	12H	H2, H3, H5, H6, H7 (ring CH ₂)
~1.1	m	1H	H4 (CH-CH ₃)
~0.9	d	3H	H8 (-CH ₃)

Note: The chemical shifts and coupling constants are estimations and would be highly dependent on the stereochemistry of the molecule. The broad multiplets are due to complex spin-spin coupling between the numerous non-equivalent protons in the cycloheptane ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **4-Methylcycloheptan-1-ol** is not available. However, the expected characteristic absorption bands for a secondary alcohol are well-established.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (hydrogen-bonded)
~2960-2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1070	Medium	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

An experimental mass spectrum for **4-Methylcycloheptan-1-ol** is not available. The predicted fragmentation pattern upon electron ionization (EI) would be characteristic of a cyclic alcohol.

m/z	Predicted Fragment
128	$[M]^+$ (Molecular Ion)
113	$[M - CH_3]^+$
110	$[M - H_2O]^+$
95	$[M - H_2O - CH_3]^+$
71	$[C_5H_{11}]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$

The molecular ion peak at m/z 128 may be weak or absent. A prominent peak corresponding to the loss of water (M-18) is expected. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent fragmentation of the cycloheptyl ring would also contribute to the spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methylcycloheptan-1-ol** in about 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid **4-Methylcycloheptan-1-ol** between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4) that has minimal IR absorbance in the regions of interest.
- Instrument Setup: Record a background spectrum of the salt plates or the solvent cell.
- Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

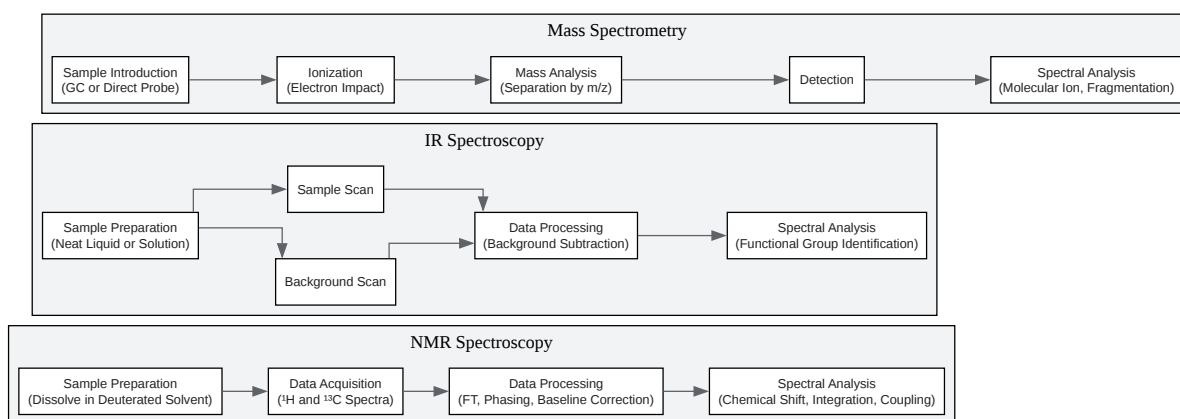
Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

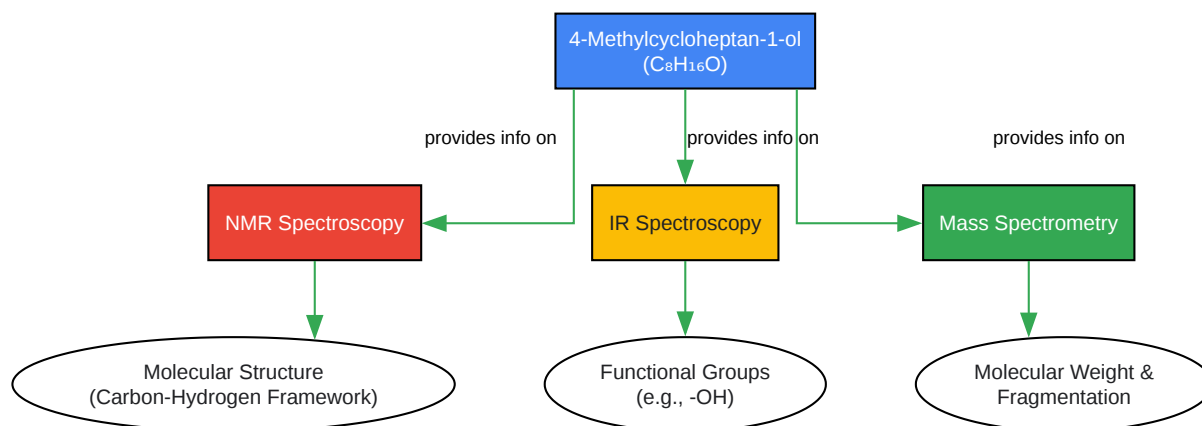
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.



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Caption: Relationship between spectroscopic techniques and derived structural information.

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References

- 1. 4-Methylcycloheptan-1-ol | $C_8H_{16}O$ | CID 14876805 - PubChem [pubchem.ncbi.nlm.nih.gov]
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